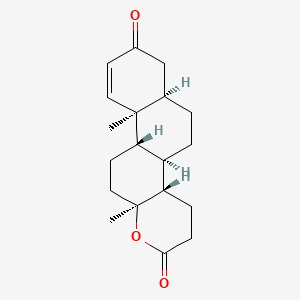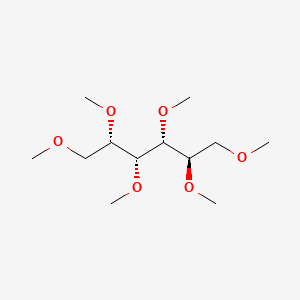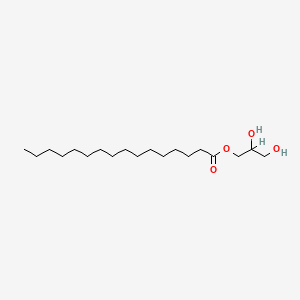![molecular formula C15H16ClN5O B1226829 2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)
2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(4-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol is a ring assembly and a member of pyrazoles.
科学的研究の応用
1. Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol, have been studied for their affinity towards A1 adenosine receptors. This class of compounds shows potential in modulating receptor activity, which could be relevant for neurological and cardiovascular applications (Harden, Quinn, & Scammells, 1991).
2. Antimicrobial and Anticancer Activity
Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. Derivatives like 2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol could potentially be developed into novel therapeutic agents targeting microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
3. Antiproliferative and Proapoptotic Agents
Certain pyrazolo[3,4-d]pyrimidine compounds have shown antiproliferative and proapoptotic effects in cancer cell lines. Their mechanism involves inhibiting the phosphorylation of Src and the antiapoptotic gene BCL2, making them potential candidates for cancer therapy (Carraro et al., 2006).
4. Memory Formation and Recall
Derivatives of pyrazolo[3,4-d]pyrimidines have been implicated in the processes of memory formation and recall. These compounds can influence neuronal pathways, indicating their potential use in treating memory-related disorders (Bevilaqua et al., 2003).
特性
製品名 |
2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol |
|---|---|
分子式 |
C15H16ClN5O |
分子量 |
317.77 g/mol |
IUPAC名 |
2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C15H16ClN5O/c1-2-11(8-22)20-14-13-7-19-21(15(13)18-9-17-14)12-5-3-10(16)4-6-12/h3-7,9,11,22H,2,8H2,1H3,(H,17,18,20) |
InChIキー |
WFGJPSRVWGNXNX-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



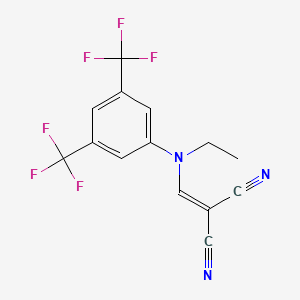

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1226751.png)
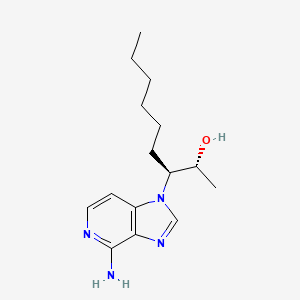

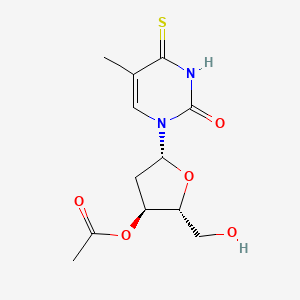
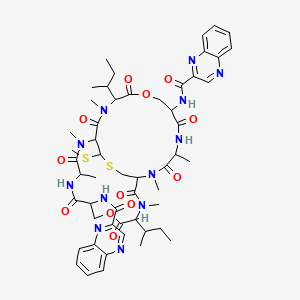
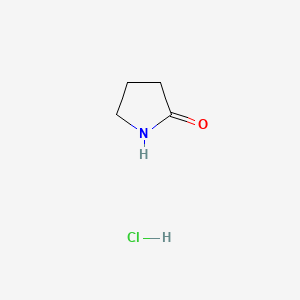
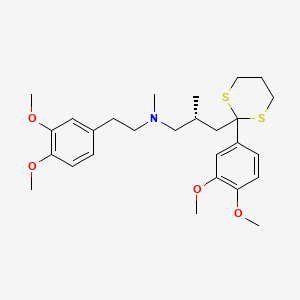

![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)
